(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide
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Overview
Description
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is an organic compound that belongs to the class of oximes It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a butyl-substituted phenyl ring
Scientific Research Applications
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-butylaniline with glyoxylic acid to form the corresponding glyoxylanilide. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the desired oxime.
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Step 1: Formation of Glyoxylanilide
Reactants: 4-butylaniline, glyoxylic acid
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Product: Glyoxylanilide
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Step 2: Oximation
Reactants: Glyoxylanilide, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium acetate in ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Corresponding amine
Substitution: Halogenated or nitrated phenyl derivatives
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-methylphenyl)-2-(hydroxyimino)acetamide
- (2E)-N-(4-ethylphenyl)-2-(hydroxyimino)acetamide
Uniqueness
(2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide is unique due to the presence of the butyl group on the phenyl ring, which can influence its lipophilicity, steric properties, and overall reactivity. This can result in different biological activities and physical properties compared to its analogs with other substituents on the phenyl ring.
Properties
IUPAC Name |
(2E)-N-(4-butylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15)/b13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHNPKUEJCKLX-UKTHLTGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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